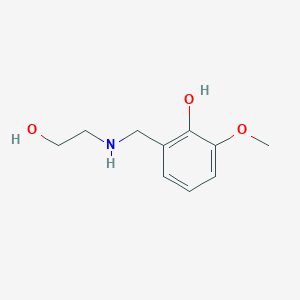
2-(((2-Hydroxyethyl)amino)methyl)-6-methoxyphenol
Übersicht
Beschreibung
2-(((2-Hydroxyethyl)amino)methyl)-6-methoxyphenol, also known as salbutamol, is a bronchodilator drug commonly used to treat asthma and other respiratory disorders. It belongs to the class of beta-2 adrenergic agonists and works by relaxing the smooth muscles in the airways, thereby increasing the airflow to the lungs.
Wissenschaftliche Forschungsanwendungen
Proxies for Land Plant Biomass
Methoxyphenols like 2-(((2-Hydroxyethyl)amino)methyl)-6-methoxyphenol are utilized in studying the chemical changes in lignin during hydrothermal alteration. This involves investigating the proxies for terrestrial biomass by using closed system pyrolysis of methoxyphenols, which aids in understanding the transformation of organic matter under varying conditions (Vane & Abbott, 1999).
Synthesis and Biological Activity
Substituted salicylaldimines, including variants of methoxyphenol, have been synthesized and assessed for antibacterial and antioxidant activities. These compounds, including those with methoxy substitutions, display varying degrees of biological activities, with implications for the development of new antibacterial and antioxidant agents (Oloyede-Akinsulere et al., 2018).
Chemistry of Aryl-substituted Hydroxypyridines
Research on aminomethylation of hydroxypyridines, related to methoxyphenol compounds, contributes to the broader understanding of chemical reactions and molecular structures in organic chemistry. These insights are crucial for synthesizing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Smirnov et al., 1970).
Development of Diphenoxido-Bridged Metal Complexes
Studies on tripodal ligands including methoxyphenol derivatives lead to the creation of diphenoxido-bridged metal complexes. These complexes have potential applications in fields like catalysis and material science, contributing to our understanding of metal-ligand interactions and their implications (Mukherjee et al., 2010).
Solute-Solvent Complex Formation
Research on methoxyphenol solutes forming complexes with toluene solvent molecules provides insights into the behavior of molecular interactions in solution. This has implications for understanding solvent effects in chemical reactions and material properties (Zheng et al., 2006).
Eigenschaften
IUPAC Name |
2-[(2-hydroxyethylamino)methyl]-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-14-9-4-2-3-8(10(9)13)7-11-5-6-12/h2-4,11-13H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAZPHJZLCYWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine](/img/structure/B1438501.png)






![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride](/img/structure/B1438511.png)

![4-{[(6,8-Dimethyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1438513.png)


![3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1438520.png)
